2,4-Dichloro-5-methyl-N-pyridin-3-ylbenzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in the field of medicinal chemistry. This compound features a dichlorobenzene moiety, a pyridine nitrogen atom, and a sulfonamide functional group, which contribute to its pharmacological properties. The structure of this compound allows for potential interactions with various biological targets, making it a subject of interest for researchers in drug development.
The compound can be synthesized through various chemical reactions involving precursors such as 2,4-dichlorobenzenesulfonamide and pyridine derivatives. The synthesis methods often utilize techniques like phase transfer catalysis and nucleophilic substitution to achieve the desired product.
2,4-Dichloro-5-methyl-N-pyridin-3-ylbenzenesulfonamide belongs to the class of sulfonamides, which are known for their antibacterial properties. It can also be classified under heterocyclic compounds due to the presence of the pyridine ring.
The synthesis of 2,4-dichloro-5-methyl-N-pyridin-3-ylbenzenesulfonamide typically involves the following steps:
The reaction conditions may vary but generally include stirring at room temperature or heating under reflux conditions for several hours. The final product is purified through crystallization or chromatography techniques.
The compound can undergo various chemical reactions including:
These reactions are often facilitated by adjusting pH levels and using appropriate solvents to optimize yields and reaction times.
The mechanism of action for 2,4-dichloro-5-methyl-N-pyridin-3-ylbenzenesulfonamide primarily involves its interaction with bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound disrupts bacterial growth and replication.
Studies indicate that similar sulfonamides exhibit competitive inhibition against dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.
2,4-Dichloro-5-methyl-N-pyridin-3-ylbenzenesulfonamide has several applications in medicinal chemistry:
2,4-Dichloro-5-methyl-N-pyridin-3-ylbenzenesulfonamide is a synthetic organosulfur compound featuring a sulfonamide bridge (–SO₂–NH–) connecting two distinct aromatic systems: a 2,4-dichloro-5-methylbenzene ring and a pyridin-3-yl (nicotinyl) group. Its systematic IUPAC name reflects the substitution pattern on the benzene ring (2,4-dichloro-5-methyl) and the attachment point on the pyridine ring (position 3). The molecular formula is C₁₂H₁₀Cl₂N₂O₂S, with a molecular weight of 317.19 g/mol. Key identifiers include:
The compound’s structure comprises three critical modules:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₀Cl₂N₂O₂S |
Molecular Weight | 317.19 g/mol |
Hydrogen Bond Donors | 1 (sulfonamide N–H) |
Hydrogen Bond Acceptors | 4 (S=O₂, pyridine N) |
Topological Polar Surface Area | 67.4 Ų |
Rotatable Bonds | 2 (S–N and N–C₃) |
Structural analogs like 2,4-dichloro-5-methyl-N-pyridin-4-ylbenzenesulfonamide (PubChem CID 1125108) [4] demonstrate how pyridine nitrogen positioning alters electronic distribution. Isomeric variations such as 2,4-dichloro-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide (CAS 941003-59-4) [10] further highlight how methyl and halogen placement affects steric and electronic properties.
The compound emerges from the transformative legacy of sulfonamide chemistry, initiated by Gerhard Domagk’s 1935 discovery of Prontosil (the first sulfonamide antibiotic) [7]. Prontosil’s metabolic conversion to sulfanilamide established the sulfonamide group (–SO₂NH₂) as a pharmacophore. By the 1950s, sulfonamide research diversified beyond antibacterials into domains like:
2,4-Dichloro-5-methyl-N-pyridin-3-ylbenzenesulfonamide represents a modern evolution in this lineage, where strategic halogenation and heterocyclic incorporation enhance target specificity. Unlike early sulfonamides requiring a free aniline (para-NH₂) for antibacterial activity, this compound lacks that moiety, aligning it with "non-antibacterial" sulfonamides [2]. Its design leverages three advances:
This progression underscores a shift from broad-spectrum antimicrobials to target-focused agents in oncology and enzymology [2] [6].
As a hybrid heterocyclic-organohalogen molecule, this sulfonamide exemplifies three interdisciplinary research themes:
A. Halogen Bonding in Drug Design:The chlorine atoms at C-2 and C-4 serve as halogen-bond donors, forming directional interactions with biomolecular acceptors (e.g., carbonyl oxygens). This enhances binding affinity in enzyme active sites, as demonstrated in sulfonamide inhibitors of carbonic anhydrases [2] [6]. Chlorine’s electronegativity also withdraws electron density from the benzene ring, activating it toward SNAr reactions—enabling downstream derivatization.
B. Heterocyclic Diversity for Target Engagement:The pyridin-3-yl moiety confers:
Studies on analogs show that shifting the nitrogen to pyridin-2-yl or pyridin-4-yl alters hydrogen-bond networks and bioactivity [4] [10].
C. Structure-Activity Relationship (SAR) Optimization:Systematic modifications of this scaffold reveal critical SAR trends:
Compound Name | Structural Variation | Impact on Properties | |
---|---|---|---|
2,4-Dichloro-5-methyl-N-pyridin-4-ylbenzenesulfonamide | Pyridine N at position 4 | Altered dipole and H-bonding geometry | |
2,4-Dichloro-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide | Methyl at C3 (benzene), C6 (pyridine) | Increased steric hindrance | |
4-Chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide | Oxadiazole at C5 (benzene) | Enhanced π-stacking and bioactivity | [6] |
These features make it a versatile scaffold for anticancer, antiviral, and enzyme-inhibitory applications. For instance, derivatives like 4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides show potent antiproliferative activity (GI₅₀ = 2.02–7.82 μM) [6], underscoring the pharmacophoric value of halogenated sulfonamide cores.
Sulfonamide Class | Example Compounds | Primary Therapeutic Use | |
---|---|---|---|
Antibacterial | Sulfamethoxazole, Mafenide | Bacterial infection control | [2] [7] |
Non-Antibacterial | Glyburide, Furosemide | Diabetes, Hypertension | [2] |
Halogenated Heterocyclic | 2,4-Dichloro-5-methyl-N-pyridin-3-ylbenzenesulfonamide | Targeted cancer therapy, Enzymology | [6] [10] |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: